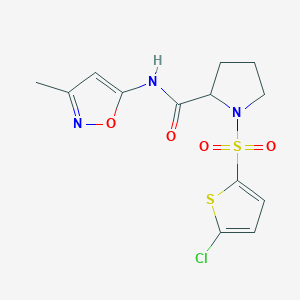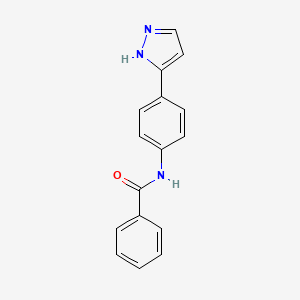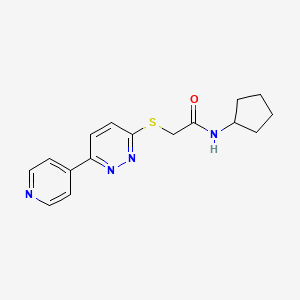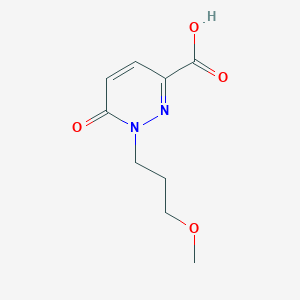
8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, also known as ADOX or NSC 213841, is a synthetic compound with potential anti-cancer properties. It belongs to the class of chromene derivatives and has been studied extensively for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme involved in the methylation cycle. By inhibiting SAHH, 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide disrupts the methylation cycle and leads to the accumulation of S-adenosyl-L-homocysteine (SAH), which is toxic to cancer cells.
Biochemical and Physiological Effects:
8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to decrease the levels of several important signaling molecules involved in cancer progression, such as STAT3 and NF-κB.
Advantages and Limitations for Lab Experiments
One advantage of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. A limitation of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
1. Further studies on the potential use of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide in combination with other anti-cancer drugs.
2. Development of more efficient synthesis methods for 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.
3. Investigation of the potential use of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide in other diseases, such as Alzheimer's and Parkinson's.
4. Exploration of the effects of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide on cancer stem cells.
5. Development of more water-soluble derivatives of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide for in vivo use.
6. Investigation of the potential use of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide in combination with immunotherapy for cancer treatment.
Synthesis Methods
The synthesis of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide involves several steps, including the condensation of 3,4-dimethoxyphenethylamine with 2-hydroxyacetophenone to form 2-(3,4-dimethoxyphenethyl)-3-phenylchromen-4-one. This intermediate is then reacted with allyl isothiocyanate to form the final product, 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.
Scientific Research Applications
8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to enhance the effectiveness of other anti-cancer drugs, such as cisplatin and doxorubicin.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-4-6-16-7-5-8-17-14-18(23(26)29-21(16)17)22(25)24-12-11-15-9-10-19(27-2)20(13-15)28-3/h4-5,7-10,13-14H,1,6,11-12H2,2-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZIAWQCHYAAKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)

![3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2386012.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2386016.png)


![1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2386020.png)
![N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2386021.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)

![3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386025.png)

